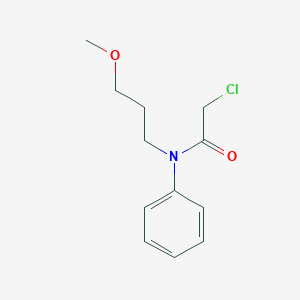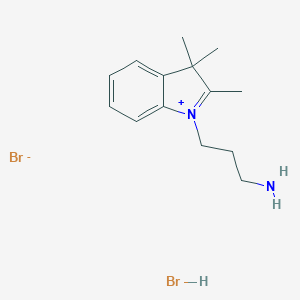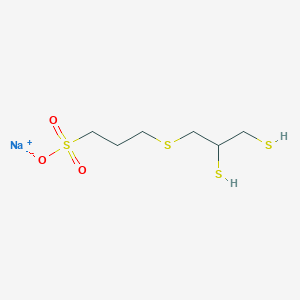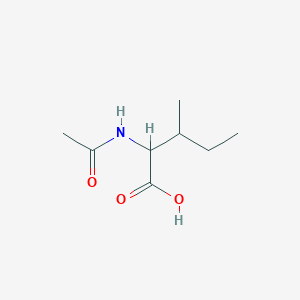
Acetanilide, 2-chloro-N-(3-methoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in various physiological processes. This inhibition can lead to the biochemical and physiological effects observed in studies.
Biochemical And Physiological Effects
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been found to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and have insecticidal properties. It has also been found to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
One advantage of using Acetanilide, 2-chloro-N-(3-methoxypropyl)- in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for cancer research. It also has insecticidal properties, making it useful in studying insect behavior and control. However, one limitation of using this compound is its potential toxicity, which can be harmful to researchers if not handled properly.
Future Directions
There are several future directions for the study of Acetanilide, 2-chloro-N-(3-methoxypropyl)-. One direction is to investigate its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its insecticidal properties and develop new insecticides that are more effective and less toxic. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Synthesis Methods
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is synthesized using a specific method that involves the reaction of 2-chloro-N-(3-methoxypropyl)-acetamide with aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a purification process. This synthesis method has been reported in various research studies and has been found to be efficient in producing high-quality Acetanilide, 2-chloro-N-(3-methoxypropyl)-.
Scientific Research Applications
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has various scientific research applications. It has been used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, Acetanilide, 2-chloro-N-(3-methoxypropyl)- has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
102411-02-9 |
|---|---|
Product Name |
Acetanilide, 2-chloro-N-(3-methoxypropyl)- |
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Canonical SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Other CAS RN |
102411-02-9 |
synonyms |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)


![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

